1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
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Properties
IUPAC Name |
1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-10-6-7-12(24-2)15-17(10)28-19(21-15)22-18(23)20-11-8-13(25-3)16(27-5)14(9-11)26-4/h6-9H,1-5H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWWQROIKKRJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound notable for its diverse biological activities. This compound belongs to a class of benzothiazole derivatives, which have been extensively studied for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and receptor-modulating properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.43 g/mol. The compound features a benzothiazole ring and a urea moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. It has been particularly effective against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
Minimum Inhibitory Concentration (MIC) Studies
Table 1 summarizes the MIC values of the compound against different microorganisms:
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | 0.15 |
These results indicate that the compound is particularly potent against E. coli and Pseudomonas aeruginosa, which are common pathogens associated with healthcare-associated infections .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity in various studies. It has been evaluated for its cytotoxic effects on several cancer cell lines.
Cytotoxicity Assays
The cytotoxic effects were assessed using MTT assays on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings are summarized in Table 2:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : The compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, leading to inhibition of bacterial growth.
- Receptor Modulation : It acts as a positive allosteric modulator at muscarinic acetylcholine receptors, enhancing receptor activity and potentially influencing neurotransmission .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound was identified as one of the most potent compounds against multidrug-resistant strains of E. coli and Pseudomonas aeruginosa. The study emphasized the need for further development of this compound as a potential therapeutic agent against resistant infections .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that further exploration into its mechanism could provide insights into novel cancer therapies .
Preparation Methods
Precursor Synthesis via Reductive Amination
The PMC study outlines a reductive amination protocol (Method A) for generating benzothiazol-2-amine derivatives. Adapting this method:
- Starting Materials : 4-Methoxy-7-methylbenzo[d]thiazol-2-amine is synthesized from 2-amino-4-methoxy-7-methylthiophenol and cyanogen bromide under acidic conditions.
- Cyclization : The thiophenol derivative undergoes cyclization in toluene with p-toluenesulfonic acid, followed by reflux to yield the benzothiazole core.
- Purification : Flash chromatography (ethyl acetate/hexane gradient) isolates the amine intermediate with 70–75% yield.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | >95% |
| Characterization | HRMS: m/z 209.08 (M+H⁺) |
Urea Bridge Formation Strategies
Isocyanate Coupling Method
The second patent discloses urea synthesis via amine-isocyanate reactions, applicable to the target compound:
- Reaction Conditions :
- Workup :
Optimization Insights :
Carbodiimide-Mediated Coupling
Alternative methods from the PMC study (Method B) employ ethylisothiocyanate for thiourea synthesis. For urea formation:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carbonyl.
- Procedure :
Comparative Data :
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Isocyanate | 82% | 98% | 12 h |
| EDC/HOBt | 68% | 95% | 24 h |
Analytical Characterization
Spectroscopic Validation
Purity and Stability
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40).
- Stability : Stable at −20°C for 6 months; degrades <5% in PBS (pH 7.4) over 48 h.
Challenges and Mitigation Strategies
Byproduct Formation
Competing thiourea derivatives may arise if thiocyanate reagents contaminate the system. Mitigation:
- Rigorous purification of starting materials.
- TLC monitoring (hexane/ethyl acetate 3:1) to detect byproducts.
Industrial-Scale Considerations
Cost-Effective Synthesis
Q & A
Q. What are the key synthetic strategies for preparing 1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea?
The synthesis typically involves multi-step reactions starting from benzo[d]thiazole precursors. A common approach includes:
Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic or oxidative conditions.
Functionalization : Introduction of the 4-methoxy-7-methyl substituents via alkylation or nucleophilic substitution.
Urea coupling : Reaction of the benzo[d]thiazole-2-amine intermediate with 3,4,5-trimethoxyphenyl isocyanate or via a carbodiimide-mediated coupling .
Critical considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, particularly during urea bond formation.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- 1H/13C NMR : Confirm the presence of methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and urea NH protons (δ ~8–10 ppm). The aromatic regions should align with the benzo[d]thiazole and trimethoxyphenyl groups .
- HRMS : Verify molecular weight (C19H21N3O5S, expected [M+H]+: 404.1254) .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. What structural features contribute to its potential bioactivity?
- Benzo[d]thiazole moiety : Known to interact with enzymes like DNA gyrase or CYP3A4 via π-π stacking and hydrophobic interactions .
- Trimethoxyphenyl group : Enhances lipophilicity and may disrupt microtubule assembly in cancer cells .
- Urea linkage : Acts as a hydrogen bond donor/acceptor, critical for target binding (e.g., kinase inhibition) .
SAR Insight : Analogues with electron-withdrawing groups on the benzo[d]thiazole (e.g., fluoro) show increased antimicrobial activity, while bulkier substituents reduce bioavailability .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Single-crystal X-ray diffraction (performed using SHELX programs) can:
- Clarify stereoelectronic effects (e.g., methoxy group orientation) influencing target binding.
- Identify polymorphic forms that may explain variability in IC50 values across studies .
Example : A study on a related triazole-urea derivative revealed that a planar conformation of the urea group was essential for enzyme inhibition .
Q. What experimental protocols are recommended for evaluating its antitubercular activity?
- MABA (Microplate Alamar Blue Assay) :
- Culture M. tuberculosis H37Rv in 7H9+OADC medium.
- Dilute compounds in Sauton’s medium (concentration range: 0.1–50 μM).
- Inoculate with 4 × 10⁵ CFU/mL and incubate at 37°C for 7 days.
- Add Alamar Blue to quantify viability (fluorescence/excitation: 530/590 nm).
Note : Include isoniazid-resistant strains to assess cross-resistance .
Q. How does the compound’solubility impact formulation for in vivo studies?
- Solubility screening : Test in PBS, DMSO, and cyclodextrin solutions. Trimethoxyphenyl groups reduce aqueous solubility (<10 μg/mL in PBS), necessitating nanoformulation (e.g., liposomes) .
- Pharmacokinetics : Monitor plasma half-life and tissue distribution using LC-MS/MS.
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values for similar compounds?
- Meta-analysis : Compare assay conditions (e.g., cell line, incubation time). For example, TTU15 (a structural analogue) showed no activity in one study but inhibited CYP3A4 in another due to differences in enzyme isoform selectivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations caused by minor structural differences (e.g., methoxy vs. methyl groups) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Method (Reference) |
|---|---|---|
| Molecular Weight | 403.45 g/mol | HRMS |
| LogP | 3.2 (predicted) | ChemAxon |
| Aqueous Solubility | <10 μM (PBS, pH 7.4) | Shake-flask |
Q. Table 2. Comparative Bioactivity of Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
